![molecular formula C21H29N3O4 B2492354 1-benzyl-2-{(1S)-1-[(tert-butoxycarbonyl)amino]-2-methylpropyl}-5-methyl-1H-imidazole-4-carboxylic acid CAS No. 790663-97-7](/img/structure/B2492354.png)

1-benzyl-2-{(1S)-1-[(tert-butoxycarbonyl)amino]-2-methylpropyl}-5-methyl-1H-imidazole-4-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

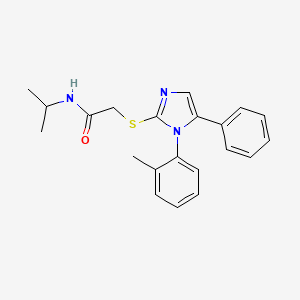

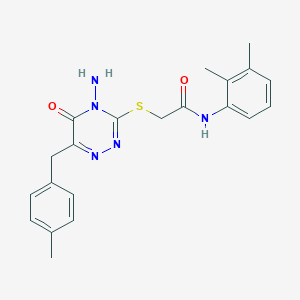

Synthesis Analysis

The synthesis of complex molecules involving imidazole units and tert-butoxycarbonyl (Boc) protected amino acids typically employs strategies like active ester methods or dicyclohexylcarbodiimide (DCC) condensation to form ester linkages. For instance, Keglević et al. (1972) demonstrated the high-yield synthesis of glycosyl esters of amino acids utilizing imidazole in ester linkage formation, showcasing the versatility of imidazole in synthetic chemistry (Keglević, Kornhauser, & Valenteković, 1972).

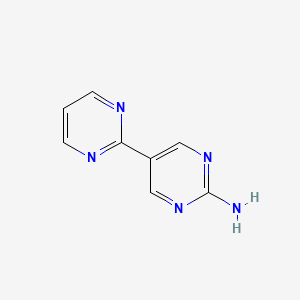

Molecular Structure Analysis

Imidazole and its derivatives are critical in the formation of coordination polymers and complexes, as indicated by studies on the structural characterization of these polymers. For example, He et al. (2020) synthesized and characterized coordination polymers with imidazole, demonstrating the structural diversity and complexity these molecules can exhibit (He et al., 2020).

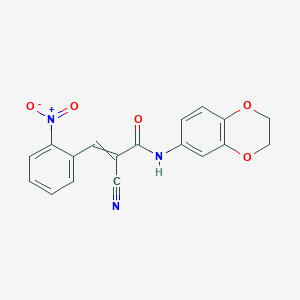

Chemical Reactions and Properties

Imidazole derivatives are key intermediates in various chemical reactions, including the synthesis of thiadiazole derivatives, which exhibit antimicrobial activities, as demonstrated by Pund et al. (2020) (Pund et al., 2020). These studies highlight the chemical reactivity and potential applications of imidazole-containing compounds in medicinal chemistry.

Physical Properties Analysis

The physical properties of imidazole derivatives, such as crystallinity and solvate formation, play a crucial role in their chemical behavior and application potential. Patra and Goldberg (2013) elucidated the crystalline structures of imidazole-derived coordination polymers, providing insight into their assembly and interaction patterns (Patra & Goldberg, 2013).

Chemical Properties Analysis

The chemical properties of imidazole derivatives, including their reactivity and interaction with various functional groups, are fundamental to their applications in synthesis and material science. Lu et al. (2017) explored the esterification of primary benzylic C-H bonds with carboxylic acids catalyzed by iron(III) complexes containing an imidazole unit, showcasing the catalytic potential of these compounds (Lu, Zhu, Sun, & Shen, 2017).

科学的研究の応用

Ligand Synthesis and Complex Formation : A study by Mundwiler et al. (2004) discusses mixed ligand fac-tricarbonyl complexes, where the imidazole component is used in the synthesis of bioactive molecules. This study highlights the potential of using imidazole and related compounds in the creation of new complexes that can be beneficial in various chemical processes (Mundwiler et al., 2004).

Synthesis of Glycosyl Esters of Amino Acids : Keglević et al. (1972) describe the synthesis of glycosyl esters of amino acids, including derivatives of imidazole, using methods that involve direct participation of imidazole in ester linkage formation. This research is significant in the field of carbohydrate chemistry, illustrating the versatility of imidazole derivatives in synthesizing complex organic compounds (Keglević et al., 1972).

Nucleosides and Nucleotides Synthesis : The research by Kojima et al. (2000) involves the chemical conversion of the imidazole-4-carboxamide group, demonstrating its application in the synthesis of nucleosides and nucleotides. This study is important in the field of medicinal chemistry and drug design, particularly for the development of new therapeutic agents (Kojima et al., 2000).

Synthesis of Heterocyclic Amino Acids : Dzedulionytė et al. (2021) report on the synthesis of a newly functionalized heterocyclic amino acid using a [3+2] cycloaddition process. This research showcases the application of imidazole derivatives in creating new amino acid structures that could have significant implications in pharmaceutical chemistry (Dzedulionytė et al., 2021).

Development of Enantiopure α,α-Dialkyl α-Amino Acids : Rojas‐Lima et al. (2005) discuss the synthesis of enantiopure α,α-dialkyl α-amino acids from oxazolidinones, highlighting the role of similar imidazole compounds in synthesizing complex amino acid structures. This is important in the development of chiral compounds used in pharmaceuticals (Rojas‐Lima et al., 2005).

将来の方向性

特性

IUPAC Name |

1-benzyl-5-methyl-2-[(1S)-2-methyl-1-[(2-methylpropan-2-yl)oxycarbonylamino]propyl]imidazole-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H29N3O4/c1-13(2)16(23-20(27)28-21(4,5)6)18-22-17(19(25)26)14(3)24(18)12-15-10-8-7-9-11-15/h7-11,13,16H,12H2,1-6H3,(H,23,27)(H,25,26)/t16-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPCYLUSEHCNMCC-INIZCTEOSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(N1CC2=CC=CC=C2)C(C(C)C)NC(=O)OC(C)(C)C)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(N=C(N1CC2=CC=CC=C2)[C@H](C(C)C)NC(=O)OC(C)(C)C)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H29N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-benzyl-2-{(1S)-1-[(tert-butoxycarbonyl)amino]-2-methylpropyl}-5-methyl-1H-imidazole-4-carboxylic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-(Trifluoromethyl)-2-azabicyclo[2.2.1]heptan-5-ol hydrochloride](/img/structure/B2492275.png)

![3-ethyl-8-(3-methoxyphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2492282.png)

![(1R,2S,3R)-3-[(2-Methylpropan-2-yl)oxy]-2-prop-2-enylcyclobutan-1-amine;hydrochloride](/img/structure/B2492283.png)

![methyl 2-[[(2Z)-2-(furan-2-ylmethylidene)-3-oxo-1-benzofuran-6-yl]oxy]acetate](/img/structure/B2492285.png)

![(4-phenethylpiperazin-1-yl)(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)methanone](/img/structure/B2492290.png)

![5-[(6-Bromo-2-naphthyloxy)methyl]furan-2-carbaldehyde](/img/structure/B2492292.png)

![N-[4-Fluoro-3-(prop-2-enoylamino)phenyl]-5-pyrrolidin-1-ylsulfonylfuran-2-carboxamide](/img/structure/B2492293.png)